Several synthetic methods for producing (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride have been reported in the literature. One common approach involves the asymmetric hydrogenation of the corresponding imine precursor, N-[2-(2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]alkanamides, utilizing a chiral catalyst such as (S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl-Ru. This method enables the production of the desired enantiomer with high stereoselectivity. []
While the specific mechanism of action of (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride itself hasn't been extensively studied, derivatives synthesized from it exhibit a range of biological activities. Notably, (S)-N-[2-(2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]propionamide (8d), a derivative of this compound, displays high affinity for the human melatonin receptor (MT(1) site). This suggests that the (S)-6-methoxy-2,3-dihydro-1H-inden-1-amine scaffold may interact with the MT(1) receptor, potentially through hydrogen bonding and hydrophobic interactions. []
(S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride has been primarily investigated for its potential in synthesizing melatonin receptor agonists. [] This class of compounds holds therapeutic promise for treating various sleep disorders, circadian rhythm disruptions, and other conditions influenced by melatonin signaling.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 18120-67-7